3,4-dimethoxy-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide
Description
3,4-Dimethoxy-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide is a benzamide derivative characterized by a 3,4-dimethoxy-substituted aromatic core linked via an amide bond to a pyrrolidine scaffold. This structural motif is frequently explored in medicinal chemistry for its ability to modulate enzyme targets, such as kinases or proteases, due to the sulfonyl group’s hydrogen-bonding capacity and the pyrrolidine’s conformational flexibility .
Properties
IUPAC Name |
3,4-dimethoxy-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S2/c1-24-15-8-7-13(11-16(15)25-2)18(21)19-12-14-5-3-9-20(14)27(22,23)17-6-4-10-26-17/h4,6-8,10-11,14H,3,5,9,12H2,1-2H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXLEUNWJBZBIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CS3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The starting material, 3,4-dimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl2). This intermediate is then reacted with an amine to form the benzamide core.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where the benzamide core reacts with a pyrrolidine derivative.
Attachment of the Thiophene Sulfonyl Group: The final step involves the sulfonylation of the pyrrolidine ring with thiophene-2-sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups on the benzene ring can undergo oxidation to form corresponding quinones.
Reduction: The carbonyl group in the benzamide can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Strong nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Biological Activities
1. Anticancer Properties
Research indicates that compounds similar to 3,4-dimethoxy-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide exhibit anticancer properties. For instance, derivatives of benzamide have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and death.
2. Antimicrobial Activity
The compound is being investigated for its antibacterial and antifungal properties. Studies have shown that related benzamide derivatives can inhibit the growth of pathogenic bacteria and fungi by disrupting their cellular processes . This suggests potential applications in treating infections resistant to conventional antibiotics.
3. Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of benzamide derivatives against neurodegenerative diseases. The inhibition of specific enzymes involved in neuroinflammation and oxidative stress has been observed, which may contribute to their potential in treating conditions like Alzheimer's disease .
Case Study 1: Anticancer Efficacy
A study conducted on various benzamide derivatives demonstrated that certain modifications significantly increased their cytotoxicity against breast cancer cells. The study reported IC50 values indicating that specific structural features were crucial for enhancing activity against cancer cells .
Case Study 2: Antimicrobial Activity
In vitro testing of related compounds showed promising results against methicillin-resistant Staphylococcus aureus (MRSA). The compounds exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting their potential as new therapeutic agents .
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways and targets are still under investigation, but it is believed to involve modulation of inflammatory pathways and pain receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Structural Analysis
- Benzamide Core : All compounds share a benzamide backbone, but substitution patterns vary. The target compound and ’s analog feature 3,4-dimethoxy groups, while others (e.g., 12a in ) use 2,4-dimethoxy or 4-methoxy substituents. These differences influence electronic properties and binding interactions .
- In contrast, the BTK inhibitor () employs a but-2-ynoyl-pyrrolidine, introducing alkyne rigidity for kinase active-site complementarity .
- Heterocyclic Additions : Compound 31 () incorporates a tetrahydrobenzo[d]thiazole ring, which may contribute to osteogenic activity through sulfur-mediated redox interactions .
Research Findings and Implications
Substituent Impact on Activity : The 3,4-dimethoxy configuration in the target compound and ’s analog may favor interactions with hydrophobic enzyme pockets, whereas electron-donating groups (e.g., 2,4-dimethoxy in 12a) could alter metabolic stability .
Synthetic Flexibility : Benzamide derivatives are highly tunable, enabling rapid exploration of bioactivity through modular substituent incorporation, as seen in ’s BTK inhibitor .
Biological Activity
3,4-Dimethoxy-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide is a synthetic compound that exhibits potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Benzamide moiety : Known for various biological activities.
- Dimethoxy groups : Often enhance lipophilicity and bioavailability.
- Thiophenesulfonyl group : Implicated in diverse pharmacological effects.
The precise mechanism of action for this compound remains to be fully elucidated. However, the following points summarize its proposed interactions:
- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity. For instance, similar compounds have shown inhibitory effects on tyrosinase, which is crucial for melanin production .
- Receptor Modulation : The presence of the thiophene and dimethoxy groups suggests potential interactions with various receptors, possibly impacting neurotransmitter systems or cellular signaling pathways.
- Cellular Uptake : The structural features may facilitate cellular uptake, enhancing bioactivity in target tissues.
Biological Activity
Research has highlighted several biological activities associated with this compound:
Anticancer Activity
Studies indicate that compounds with similar structures exhibit significant anticancer properties by targeting multiple pathways involved in tumor growth and proliferation. For instance:
- Inhibition of Cancer Cell Proliferation : Analogous compounds have shown efficacy against breast cancer cell lines (e.g., MCF-7) through selective inhibition of growth pathways .
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity is supported by its structural components. Compounds with similar thiophene and benzamide structures have demonstrated the ability to reduce inflammation markers in vitro.
Case Studies and Research Findings
Several studies provide insights into the biological activity of related compounds:
- Tyrosinase Inhibition : Research on benzamide derivatives indicates that modifications can lead to potent tyrosinase inhibitors. For example, certain analogs showed IC50 values in the nanomolar range against mushroom tyrosinase, suggesting significant potential for skin-related applications .
- Cytotoxicity Profiles : A study on structurally related compounds reported low cytotoxicity alongside potent activity against cancer cells, highlighting a favorable therapeutic index for further development .
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of similar compounds reveal favorable absorption and distribution characteristics, essential for therapeutic efficacy .
Data Table: Overview of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | N-(1,3,4-thiadiazol-2-yl)benzamides | Significant inhibition of cell proliferation |
| Tyrosinase Inhibition | Benzylidene derivatives | Potent inhibition with IC50 values < 10 µM |
| Anti-inflammatory | Various benzamide derivatives | Reduction in inflammatory markers |
| Antimicrobial | Thiophene-based compounds | Broad-spectrum antimicrobial activity |
Q & A
Q. What are the key synthetic methodologies for preparing 3,4-dimethoxy-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide?
The synthesis typically involves multi-step reactions:
- Pyrrolidine Sulfonylation : React pyrrolidine with thiophene-2-sulfonyl chloride under basic conditions (e.g., NaHCO₃) to form the sulfonamide intermediate. This step mirrors sulfonamide formation in related compounds, where reaction conditions (temperature, solvent) critically influence yield .
- Benzamide Coupling : Use a coupling agent (e.g., EDC/HOBt) to conjugate the 3,4-dimethoxybenzoyl group to the pyrrolidine-sulfonamide intermediate. Solvent choice (e.g., DMF, CH₂Cl₂) and reaction time must be optimized to avoid side reactions .
- Workup and Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization for high-purity isolation .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of methoxy groups (δ ~3.8 ppm for OCH₃), sulfonamide protons (δ ~7.5–8.5 ppm for thiophene), and benzamide carbonyl (δ ~165–170 ppm) .
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ peak matching theoretical mass) and detect fragmentation patterns .
- IR Spectroscopy : Identify key functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹, benzamide C=O at ~1650 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize synthetic yield using Design of Experiments (DoE)?
- Variable Selection : Key factors include reactant stoichiometry, temperature, and catalyst loading. For example, in sulfonylation steps, excess sulfonyl chloride (1.2–1.5 equiv) improves yield but may increase byproducts .
- Response Surface Methodology (RSM) : Use software (e.g., Minitab) to model interactions between variables. A central composite design (CCD) can identify optimal conditions (e.g., 60°C, 12-hour reaction time) for >80% yield .
- Validation : Replicate runs under predicted optimal conditions to confirm reproducibility. Statistical analysis (e.g., ANOVA) ensures model reliability .
Q. How can contradictions in biological activity data across studies be resolved?
- Assay Standardization : Compare assay conditions (e.g., cell lines, incubation times). For example, antimicrobial activity discrepancies may arise from variations in MIC determination protocols (e.g., broth microdilution vs. agar diffusion) .
- Structural Confirmation : Verify compound purity and stereochemistry via X-ray crystallography (e.g., orthorhombic crystal system observed in related benzamide derivatives) .
- Meta-Analysis : Aggregate data from multiple studies to identify trends. For instance, methoxy groups may enhance membrane permeability in Gram-negative bacteria but show reduced efficacy in Gram-positive strains .
Q. What role do methoxy substituents play in bioactivity, and how can structure-activity relationship (SAR) studies elucidate this?
- Lipophilicity and Binding : Methoxy groups increase lipophilicity (logP), enhancing blood-brain barrier penetration in neurological targets. Comparative studies with des-methoxy analogs show reduced activity, suggesting critical hydrogen bonding interactions .
- SAR Strategies :
- Synthesize analogs with alternative substituents (e.g., ethoxy, trifluoromethoxy) and test against target enzymes (e.g., kinase inhibition assays).
- Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities to active sites, correlating with experimental IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
